![molecular formula C9H15N B14640712 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane CAS No. 52378-82-2](/img/structure/B14640712.png)
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-methylidene-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes using a transition-metal-free, radical oxidation methodology. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . The reaction typically involves the use of specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the availability of high-purity starting materials and reagents.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation and the nature of the starting material.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidative cyclopropanation of aza-1,6-enynes can yield azabicyclo[4.1.0]heptane-2,4,5-triones .
科学的研究の応用
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism by which 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
類似化合物との比較
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the dimethyl and methylidene groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring system instead of nitrogen.
Uniqueness
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylidene groups enhances its reactivity and potential for diverse applications.
特性
CAS番号 |
52378-82-2 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
4,4-dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H15N/c1-6-4-9(2,3)5-7-8(6)10-7/h7-8,10H,1,4-5H2,2-3H3 |
InChIキー |
ZXQUVIYTLGHFTG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2C(N2)C(=C)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


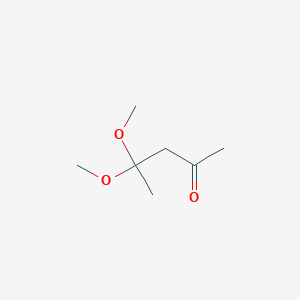
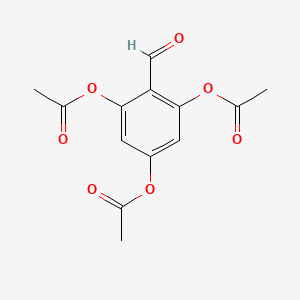
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
methanone](/img/structure/B14640666.png)
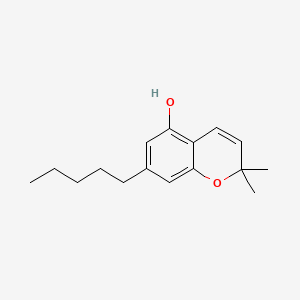


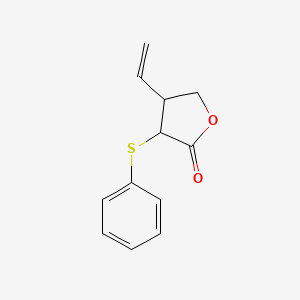
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
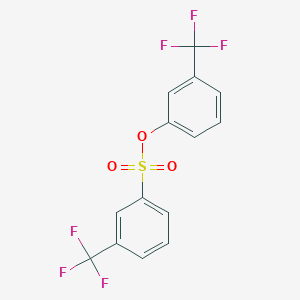
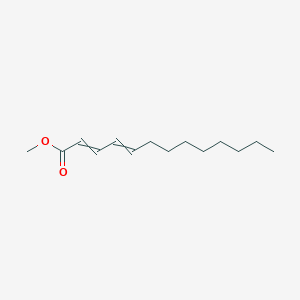
methanide](/img/structure/B14640717.png)


